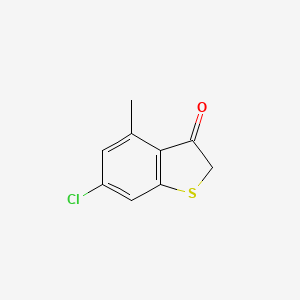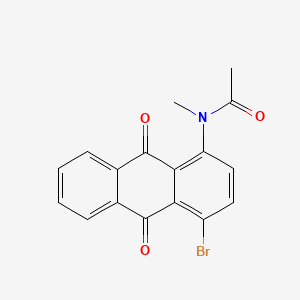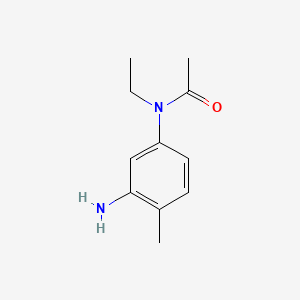![molecular formula C16H19N3O2 B1607323 2-[N-(2-hydroxyethyl)-4-phenyldiazenylanilino]ethanol CAS No. 2452-84-8](/img/structure/B1607323.png)
2-[N-(2-hydroxyethyl)-4-phenyldiazenylanilino]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[N-(2-hydroxyethyl)-4-phenyldiazenylanilino]ethanol is an organic compound with the molecular formula C16H19N3O2. It is a member of the azobenzene family, characterized by the presence of an azo group (N=N) linked to two aromatic rings. This compound is known for its vibrant yellow color and is commonly used as a dye, specifically known as C.I. Solvent Yellow 58 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(2-hydroxyethyl)-4-phenyldiazenylanilino]ethanol typically involves the diazotization of aniline derivatives followed by coupling with a suitable amine. One common method involves the reaction of p-nitroaniline with sodium nitrite in the presence of hydrochloric acid to form the diazonium salt. This intermediate is then coupled with N,N-bis(2-hydroxyethyl)amine under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2-[N-(2-hydroxyethyl)-4-phenyldiazenylanilino]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction of the azo group can yield amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens and nitrating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated azobenzene derivatives.
Wissenschaftliche Forschungsanwendungen
2-[N-(2-hydroxyethyl)-4-phenyldiazenylanilino]ethanol has diverse applications in scientific research:
Chemistry: Used as a dye in various chemical processes and as a pH indicator.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in drug delivery systems due to its photoisomerization properties.
Industry: Utilized in the manufacturing of colored plastics, textiles, and inks
Wirkmechanismus
The primary mechanism of action of 2-[N-(2-hydroxyethyl)-4-phenyldiazenylanilino]ethanol involves photoisomerization. Upon exposure to light, the compound undergoes a reversible transformation between its trans and cis isomers. This change in configuration can alter the physical and chemical properties of the compound, making it useful in various applications such as molecular switches and sensors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azobenzene: The parent compound with simpler structure and similar photoisomerization properties.
4-Nitro-4’-hydroxyazobenzene: Known for its use in dyeing and as a pH indicator.
Disperse Red 1: A commonly used dye with similar azo structure.
Uniqueness
2-[N-(2-hydroxyethyl)-4-phenyldiazenylanilino]ethanol stands out due to its bis(2-hydroxyethyl)amino group, which imparts unique solubility and reactivity characteristics. This makes it particularly useful in applications requiring specific solubility profiles and reactivity under mild conditions .
Eigenschaften
CAS-Nummer |
2452-84-8 |
|---|---|
Molekularformel |
C16H19N3O2 |
Molekulargewicht |
285.34 g/mol |
IUPAC-Name |
2-[N-(2-hydroxyethyl)-4-phenyldiazenylanilino]ethanol |
InChI |
InChI=1S/C16H19N3O2/c20-12-10-19(11-13-21)16-8-6-15(7-9-16)18-17-14-4-2-1-3-5-14/h1-9,20-21H,10-13H2 |
InChI-Schlüssel |
YNXWXVHBJGJPPY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(CCO)CCO |
Kanonische SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(CCO)CCO |
Key on ui other cas no. |
2452-84-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


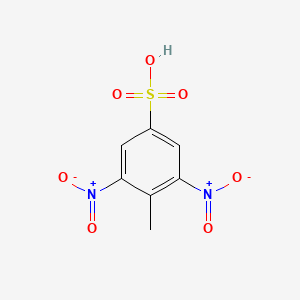
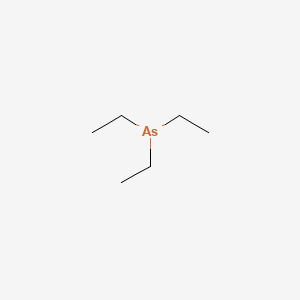
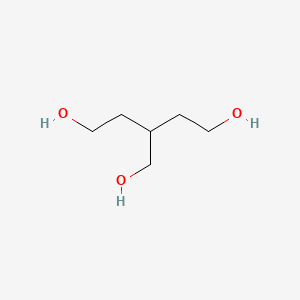
![3-Chloro-7H-benzo[de]anthracen-7-one](/img/structure/B1607244.png)
![1-[2-(2-Chloroethoxy)ethoxy]-2-methoxybenzene](/img/structure/B1607245.png)
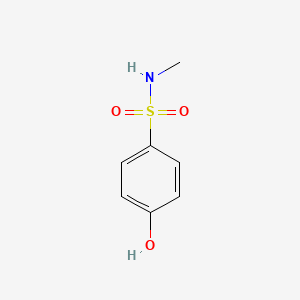
![2-Naphthalenecarboxamide, N,N'-(3,3'-dimethyl[1,1'-biphenyl]-4,4'-diyl)bis[3-hydroxy-](/img/structure/B1607249.png)
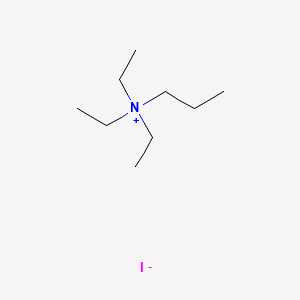
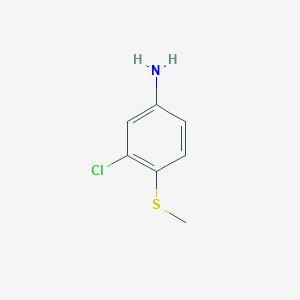
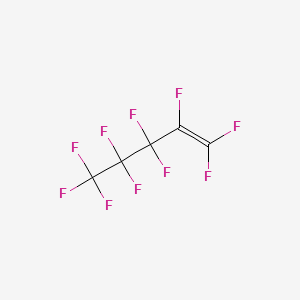
![1-[2-(2-Pyridyl)Ethyl]Piperidine](/img/structure/B1607258.png)
